REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.C(O[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29]C=[CH:27][C:26]=1OC(=O)C)(=O)C.[C:35](=[O:38])([O-])[O-].[K+].[K+]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[OH:6][C:21]1[CH:20]=[CH:19][C:18]([CH2:23][CH2:24][C:25]2[CH:30]=[CH:29][C:35]([OH:38])=[CH:27][CH:26]=2)=[CH:17][CH:22]=1 |f:2.3.4,5.6|
|
Name
|
167
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)CCC1=C(C=CC=C1)OC(C)=O
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)CCC1=C(C=CC=C1)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
245 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
The vessel is evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
During the reaction a nitrogen blanket
|
Type
|
TEMPERATURE
|
Details
|
is maintained in the reactor
|
Type
|
DISTILLATION
|
Details
|
acetic acid distills
|
Type
|
DISTILLATION
|
Details
|
The rate of distillation during the initial
|
Type
|
CUSTOM
|
Details
|
67 percent of reaction
|
Type
|
DISTILLATION
|
Details
|
The distillation rate tapers after 87 parts of acetic acid have distilled in 55 minutes
|
Duration
|
55 min
|
Type
|
CUSTOM
|
Details
|
rises slowly to 270° C.
|
Type
|
CUSTOM
|
Details
|
Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
is increased to about 290° C
|
Type
|
TEMPERATURE
|
Details
|
When the amperage on the stirrer motor increases by 0.02 to 0.04 amps
|
Type
|
CUSTOM
|
Details
|
A total of 112 parts of acetic acid (98 percent of theoretical) is collected
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O.OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |